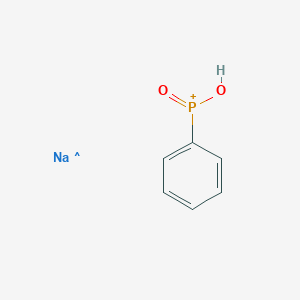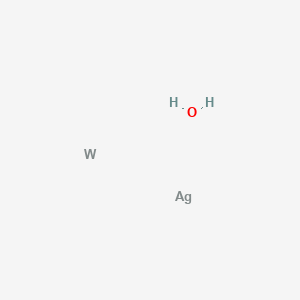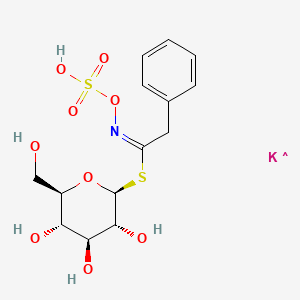
9(10H)-Acridinone, 4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine-4,9-diol: is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine-4,9-diol typically involves the modification of the acridine core structure. One common method is the oxidation of acridine derivatives to introduce hydroxyl groups at the 4 and 9 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of acridine-4,9-diol may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: Acridine-4,9-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of acridone derivatives.
Reduction: Reduction reactions can convert acridine-4,9-diol to acridane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the acridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Acridane derivatives.
Substitution: Halogenated, nitrated, and sulfonated acridine derivatives.
科学的研究の応用
作用機序
The mechanism of action of acridine-4,9-diol involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of DNA replication and transcription. Additionally, acridine-4,9-diol can interact with proteins and other biomolecules, further contributing to its biological activity .
類似化合物との比較
Acridine: The parent compound of acridine-4,9-diol, known for its broad range of biological activities.
Acridane: A reduced form of acridine, less commonly used due to its instability.
Uniqueness of Acridine-4,9-Diol: Acridine-4,9-diol is unique due to the presence of hydroxyl groups at the 4 and 9 positions, which enhance its ability to interact with biomolecules and increase its solubility in aqueous environments. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
特性
CAS番号 |
31231-39-7 |
|---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
4-hydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-5-9-12(11)14-10-6-2-1-4-8(10)13(9)16/h1-7,15H,(H,14,16) |
InChIキー |
IHQWDTIWYJZZAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)



![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)

![2-[4-(2-Methoxyethoxy)phenyl]ethanamine](/img/structure/B12348572.png)
![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)

